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L-Homocysteinesulfinic Acid-d4

Cat. No.: B1145424
CAS No.: 182967-00-6
M. Wt: 171.21
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Description

Contextualization of L-Homocysteinesulfinic Acid within Sulfur Amino Acid Metabolism

L-Homocysteinesulfinic acid is an intermediate in the metabolism of sulfur-containing amino acids. ucd.iewikipedia.org The primary pathway begins with the essential amino acid L-methionine, which is converted to L-homocysteine. researchgate.netuomustansiriyah.edu.iq L-homocysteine can then be metabolized through several routes. One such pathway involves its oxidation to form L-homocysteinesulfinic acid (HCSA) and subsequently L-homocysteic acid. karger.comnih.gov While the enzymatic processes for the oxidation of cysteine to cysteine sulfinic acid and cysteic acid are well-defined, the specific enzymes catalyzing the oxidation of homocysteine to HCSA have not been fully elucidated. researchgate.netkarger.com

Elevated levels of homocysteine and its metabolites, including HCSA, have been associated with various pathological conditions. karger.comnih.govresearchgate.net For instance, research has shown significantly increased plasma levels of HCSA in patients with amyotrophic lateral sclerosis (ALS), suggesting a potential role in the excitotoxicity observed in this neurodegenerative disease. karger.com

Rationale for Deuterated Isotopic Labeling (d4) in Advanced Research

Isotopic labeling involves the replacement of an atom in a molecule with its isotope. In the case of L-homocysteinesulfinic acid-d4, four hydrogen atoms (protium) are replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. clearsynth.com This substitution results in a molecule with a higher molecular weight but nearly identical physicochemical properties to the natural, or "light," compound. jpt.com

The key advantage of using deuterated compounds in research, particularly in analytical techniques like mass spectrometry (MS), is the ability to differentiate between the labeled (heavy) and unlabeled (light) forms of the molecule. clearsynth.comtexilajournal.com This mass difference allows the labeled compound to serve as an ideal internal standard for quantification. sigmaaldrich.com

Significance of this compound as a Research Probe and Internal Standard

In quantitative analysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), an internal standard is a substance added in a known amount to samples being analyzed. scioninstruments.com It helps to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the results. scioninstruments.comscispace.com

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. scispace.comnih.gov Because they have nearly identical chemical and physical properties to the analyte of interest (the "endogenous" or naturally occurring compound), they behave similarly during extraction, chromatography, and ionization in the mass spectrometer. aptochem.comcrimsonpublishers.com This co-elution and similar ionization efficiency help to compensate for matrix effects, where other components in a complex biological sample can interfere with the measurement of the target analyte. clearsynth.commusechem.com By comparing the known concentration of the "heavy" this compound to the measured signal of the "light" endogenous L-homocysteinesulfinic acid, researchers can accurately determine the concentration of the latter in the sample. clearsynth.com

Overview of Research Domains Utilizing this compound

The application of this compound and other stable isotope-labeled amino acids spans various fields of biochemical and medical research. chempep.commedchemexpress.com These include:

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Stable isotope-labeled internal standards are crucial for the accurate quantification of metabolites, helping to identify metabolic pathways and their changes in disease states. musechem.comchempep.com

Neuroscience: Given the association of homocysteine and its derivatives with neurodegenerative diseases, this compound can be used to precisely measure the levels of its endogenous counterpart in neuronal tissues and fluids. karger.comnih.gov This can help in understanding the role of these compounds in disease pathogenesis. researchgate.net

Cardiovascular Research: High levels of homocysteine are a known risk factor for cardiovascular disease. A high-resolution metabolomics study identified L-homocysteinesulfinic acid as a novel biomarker for a high risk of acute myocardial infarction. frontiersin.org The use of its deuterated form as an internal standard would be critical for validating and applying such findings in clinical research.

Drug Development and Pharmacology: Stable isotope-labeled compounds are used in pharmacokinetic studies to track the metabolism and disposition of drugs. jpt.com While not a drug itself, this compound is a tool used in the broader field of biochemical pharmacology to understand endogenous metabolic pathways that may be affected by new therapeutic agents.

Data Tables

Table 1: Properties of L-Homocysteinesulfinic Acid and its Deuterated Analog

PropertyL-Homocysteinesulfinic AcidThis compound
Molecular Formula C4H9NO4SC4H5D4NO4S
Isotopic Label NoneDeuterium (d4)
Primary Use in Research AnalyteInternal Standard

Table 2: Applications of Stable Isotope-Labeled Internal Standards

Research AreaApplicationBenefit of Isotopic Labeling
Metabolomics Accurate quantification of endogenous metabolites. musechem.comCorrects for matrix effects and improves precision. clearsynth.com
Clinical Chemistry Development of diagnostic and prognostic biomarkers. karger.comfrontiersin.orgEnsures reliability and comparability of results across different labs. texilajournal.com
Pharmacokinetics Studying drug metabolism and disposition. jpt.comAllows for precise tracking of compounds in biological systems. jpt.com
Proteomics Quantitative analysis of proteins (e.g., SILAC). researchgate.netnih.govEnables accurate relative and absolute quantification of protein expression. nih.gov

Properties

CAS No.

182967-00-6

Molecular Formula

C₄H₅D₄NO₄S

Molecular Weight

171.21

Synonyms

(S)-2-Amino-4-sulfino-butanoic-3,3,4,4-d4 Acid

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for L Homocysteinesulfinic Acid D4

Chemoenzymatic and Chemical Synthesis Pathways of L-Homocysteinesulfinic Acid Precursors

The primary precursor for L-Homocysteinesulfinic Acid-d4 is L-Homocysteine-d4. The synthesis of this labeled amino acid can be approached through various chemical and chemoenzymatic routes, often starting from the more readily available amino acid, L-methionine.

One common chemical method for the synthesis of L-homocysteine from L-methionine involves demethylation using a strong reducing agent, such as sodium in liquid ammonia (B1221849). chemicalbook.com This process effectively removes the methyl group from the sulfur atom, yielding the thiol group of homocysteine. Another reported chemical synthesis route involves reacting L-methionine with dichloroacetic acid in concentrated hydrochloric acid, followed by treatment with hydroxylamine (B1172632) to yield L-homocysteine. nih.gov

Chemoenzymatic strategies, while not directly yielding homocysteine, have been successfully employed in the synthesis of related precursors like S-adenosyl-L-homocysteine (SAH). For instance, a one-pot synthesis starting from racemic homocysteine thiolactone and adenosine, catalyzed by a cascade of three enzymes (α-amino-ε-caprolactam racemase, bleomycin (B88199) hydrolase, and SAH hydrolase), has been demonstrated. rsc.org Such enzymatic approaches offer high stereoselectivity and milder reaction conditions compared to purely chemical methods.

The table below summarizes key precursor synthesis pathways:

Starting MaterialMethodKey Reagents/EnzymesProductReference(s)
L-MethionineChemical DemethylationSodium, Liquid AmmoniaL-Homocysteine chemicalbook.com
L-MethionineChemical ConversionDichloroacetic acid, HCl, HydroxylamineL-Homocysteine nih.gov
Racemic Homocysteine Thiolactone & AdenosineChemoenzymaticα-amino-ε-caprolactam racemase, bleomycin hydrolase, SAH hydrolaseS-adenosyl-L-homocysteine rsc.org

Once the deuterated precursor, L-Homocysteine-d4, is synthesized, the final step is the controlled oxidation of the thiol group to a sulfinic acid. This transformation is critical and must be performed under conditions that prevent over-oxidation to the corresponding sulfonic acid (L-homocysteic acid). While the biological oxidation of homocysteine to homocysteinesulfinic acid is well-documented, nih.govnih.govnih.gov specific and detailed chemical protocols for this controlled oxidation are less common in the literature. However, methods used for the oxidation of other sulfur-containing amino acids, such as cysteine, provide valuable insights. The use of controlled amounts of oxidizing agents like hydrogen peroxide or performic acid are potential routes to achieve the desired sulfinic acid. nih.gov

Methodologies for Deuterium (B1214612) Incorporation at Specific Molecular Positions (d4)

The defining feature of this compound is the presence of four deuterium atoms at the 3 and 4 positions of the carbon backbone. The introduction of these deuterium atoms is typically achieved through the synthesis of a deuterated precursor, most notably D,L-[3,3,4,4-d4]methionine. umich.edu

A reported synthesis of D,L-[3,3,4,4-d4]methionine starts from [2,2,2-d3]acetic acid and proceeds through a seven-step sequence. umich.edu While the full details of this multi-step synthesis are not broadly published, it represents a key pathway to obtaining the specifically labeled methionine precursor. The feasibility of deuteration at these positions is further supported by the synthesis of L-[3,3,4,4,S-methyl-d7]methionine. doi.org

Once the racemic D,L-[3,3,4,4-d4]methionine is obtained, it can be enzymatically resolved to yield the enantiomerically pure L-[3,3,4,4-d4]methionine. This enantiomerically pure, deuterated methionine then serves as the direct precursor for L-Homocysteine-d4 through the demethylation reactions described in the previous section.

Alternative, more general approaches to deuterium incorporation in amino acids include enzymatic methods that can catalyze hydrogen-deuterium (H/D) exchange at the Cα and Cβ positions. nih.govwisc.edu While these methods offer high selectivity, their application to achieve the specific d4 labeling pattern in homocysteine would require careful selection and engineering of the appropriate enzymes. Catalytic deuteration using deuterium gas and a metal catalyst is another potential strategy, though achieving the desired regioselectivity can be challenging. google.com

The following table outlines methodologies for achieving the d4 isotopic labeling pattern:

Precursor for DeuterationMethodKey Deuterating Agent/CatalystProductReference(s)
[2,2,2-d3]acetic acidMulti-step chemical synthesisNot specifiedD,L-[3,3,4,4-d4]methionine umich.edu

Optimization of Isotopic Labeling Efficiency and Purity

Achieving high isotopic enrichment and purity is paramount in the synthesis of isotopically labeled standards. Several factors can influence the efficiency of deuterium incorporation and the final isotopic purity of this compound.

During the synthesis of the deuterated methionine precursor, it is crucial to use deuterated reagents with high isotopic enrichment and to design the synthetic route to minimize any potential for H/D exchange with non-deuterated sources. Reaction conditions, including solvents, temperature, and catalysts, must be carefully controlled to prevent back-exchange of deuterium atoms.

After the synthesis, the isotopic purity and enrichment of the final compound are typically determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov High-resolution mass spectrometry can distinguish between the desired deuterated isotopologue and any remaining unlabeled or partially labeled species. NMR spectroscopy provides detailed structural information and can confirm the specific positions of the deuterium labels.

Purification of the final product is also a critical step in ensuring high isotopic purity. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are often employed to separate the desired deuterated compound from any unlabeled or improperly labeled impurities. nih.govmdpi.com

Key considerations for optimizing isotopic labeling include:

High Enrichment of Deuterated Reagents: Using starting materials with the highest possible isotopic enrichment.

Control of Reaction Conditions: Minimizing opportunities for H/D back-exchange by careful selection of solvents and reagents.

Analytical Verification: Employing MS and NMR to accurately determine isotopic enrichment and confirm the location of deuterium labels.

Chromatographic Purification: Using techniques like HPLC to isolate the target compound with high isotopic purity.

Analytical Methodologies for Quantification and Detection of L Homocysteinesulfinic Acid D4

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Isotopic Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantitative analysis of deuterated compounds in complex biological samples. nih.gov Its high sensitivity, specificity, and wide dynamic range make it ideal for distinguishing between isotopologues and accurately measuring their concentrations.

Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is a targeted mass spectrometry technique that provides exceptional specificity and sensitivity for quantifying known analytes. nih.gov The development of a robust SRM/MRM assay for L-Homocysteinesulfinic Acid-d4 involves several critical steps:

Selection of Precursor Ion: The first stage of the mass spectrometer (Q1) is set to isolate the protonated molecular ion ([M+H]+) of this compound. Given the molecular weight of the unlabeled compound is approximately 169.19 g/mol , the d4 isotopologue would have a monoisotopic mass of approximately 173.21 g/mol . The exact m/z (mass-to-charge ratio) of the precursor ion would be determined via direct infusion of a standard.

Optimization of Fragmentation: The isolated precursor ion is subjected to collision-induced dissociation (CID) in the second quadrupole (Q2). The collision energy is optimized to produce a consistent and intense fragmentation pattern. For amino acid-like structures, common fragmentations include the loss of water (H₂O), formic acid (HCOOH), or parts of the side chain.

Selection of Product Ions: The third quadrupole (Q3) monitors specific, stable, and intense fragment ions (product ions) that are characteristic of the analyte. For this compound, multiple precursor-to-product ion transitions would be evaluated to find the most sensitive and specific ones. For instance, a study on the non-deuterated L-Homocysteinesulfinic acid (L-HCSA) used a precursor-product ion transition of m/z 170.1 > 88.1. karger.com For the d4 version, one would expect a shift in the precursor ion and potentially the fragment ion, depending on the location of the deuterium (B1214612) labels.

Method Validation: A validated method ensures reliability, reproducibility, and accuracy. nih.gov Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects.

The table below illustrates hypothetical SRM transitions for this compound, based on common fragmentation patterns of similar molecules.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Hypothetical)
This compound (Quantifier)~174.2> ~92.120
This compound (Qualifier)~174.2> ~156.215
L-Homocysteinesulfinic Acid (Endogenous)~170.2> 88.120

Note: The exact m/z values and collision energies would need to be empirically determined and optimized.

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative mass spectrometry, particularly for samples from complex biological matrices like plasma, urine, or tissue homogenates. creative-peptides.com this compound itself serves as an excellent internal standard for the quantification of its endogenous, unlabeled counterpart, L-Homocysteinesulfinic Acid.

When quantifying a different analyte, an even heavier, stable isotope-labeled version of L-Homocysteinesulfinic Acid (e.g., ¹³C or ¹⁵N labeled) would be the ideal internal standard. The key advantages of using a SIL internal standard that is chemically identical to the analyte include:

Correction for Matrix Effects: It co-elutes with the analyte and experiences the same ion suppression or enhancement caused by other components in the matrix, allowing for accurate normalization of the signal.

Compensation for Sample Loss: It accounts for any loss of analyte during the extensive sample preparation steps (e.g., protein precipitation, extraction, and derivatization).

Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, the method's precision and accuracy are significantly improved.

Proper sample preparation is crucial for obtaining reliable results in the analysis of deuterated amino acids from biological samples. caltech.edualexandraatleephillips.com The primary goals are to remove interfering substances (like proteins and salts) and to concentrate the analyte.

Protein Precipitation: For plasma or serum samples, a common first step is protein precipitation using organic solvents (e.g., methanol, acetonitrile) or acids (e.g., trichloroacetic acid).

Solid-Phase Extraction (SPE): SPE can be used for further cleanup and concentration of the analyte, separating it from other matrix components based on its physicochemical properties.

Derivatization: While some methods analyze underivatized amino acids, derivatization is often employed to improve chromatographic properties (e.g., peak shape, retention) and enhance ionization efficiency in the mass spectrometer. alexandraatleephillips.comresearchgate.net For amino acids, common derivatization strategies involve reacting the amino and/or carboxyl groups. However, a key consideration for deuterated compounds is to ensure that the derivatization process does not cause back-exchange of the deuterium atoms with protons from the solvent or reagents, which would compromise the isotopic integrity of the standard. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tracer Studies Involving Deuterated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis. For tracer studies, NMR is invaluable for determining the position and extent of isotopic labeling within a molecule.

In the context of this compound, both ¹H (proton) and ²H (deuterium) NMR can be employed.

¹H NMR: In a ¹H NMR spectrum, the replacement of protons with deuterium atoms leads to the disappearance of the corresponding signals. This allows for the simplification of complex spectra and aids in signal assignment. nih.gov By comparing the ¹H NMR spectrum of a sample from a tracer study with that of an unlabeled standard, one can identify the sites of deuterium incorporation.

²H NMR: This technique directly detects the deuterium nuclei. The area of a ²H NMR peak is directly proportional to the number of deuterium atoms, allowing for the quantitative determination of deuterium enrichment at specific molecular sites. nih.govsigmaaldrich.com This is particularly useful in metabolic studies to track the fate of the deuterated tracer and understand metabolic pathways. creative-peptides.com Quantitative ²H NMR can be used to determine the isotopic abundance of deuterated compounds with high accuracy. nih.govacs.org

While NMR is generally less sensitive than mass spectrometry, its strength lies in providing site-specific isotopic information without the need for fragmentation, making it highly complementary to LC-MS/MS. rug.nl

Other Chromatographic and Spectroscopic Techniques Adapted for Isotopic Analysis

Beyond the primary methods of LC-MS/MS and NMR, other techniques can be adapted for the analysis of isotopically labeled amino acids like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for amino acid analysis. alexandraatleephillips.com It requires derivatization to make the amino acids volatile. jamstec.go.jp GC can offer very high chromatographic resolution. When coupled with a mass spectrometer, it can perform isotopic analysis similar to LC-MS.

Isotope Ratio Mass Spectrometry (IRMS): Often coupled with a gas chromatograph (GC-C-IRMS), this technique is designed for very precise measurement of isotope ratios (e.g., ²H/¹H, ¹³C/¹²C, ¹⁵N/¹⁴N). caltech.eduresearchgate.net While typically used for determining natural abundance variations, it can be applied to tracer studies with high levels of enrichment.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap-based MS can provide highly accurate mass measurements, allowing for the confident identification of compounds based on their elemental formula. nih.gov This capability is useful in metabolic studies to distinguish the labeled analyte from other potential metabolites and isobaric interferences.

Vibrational Spectroscopy: Advanced techniques such as vibrational spectroscopy in the electron microscope (monochromated electron energy-loss spectroscopy, EELS) have demonstrated the ability to resolve isotopic labels (e.g., ¹³C vs ¹²C) in amino acids. arxiv.org This method detects shifts in molecular vibrational frequencies due to the heavier isotope, offering a novel way to identify and spatially resolve isotopically-labeled molecules at the nanoscale.

Each of these techniques offers unique advantages, and the choice of method depends on the specific requirements of the study, such as the need for sensitivity, structural information, or precise isotope ratio measurements.

Investigating Metabolic Pathways Via L Homocysteinesulfinic Acid D4 As a Tracer

Elucidation of Homocysteine Transsulfuration Pathways in Cellular Models

The transsulfuration pathway is a critical metabolic route that converts homocysteine to cysteine, playing a central role in sulfur amino acid homeostasis. wikipedia.org This pathway is essential for the synthesis of glutathione, a major cellular antioxidant, and for the detoxification of various compounds. By using L-Homocysteinesulfinic Acid-d4 as a tracer, the flux through the transsulfuration pathway can be quantified in various cellular models.

When cells are cultured in the presence of this compound, the deuterated label can be tracked as it is incorporated into downstream metabolites. For instance, the conversion of homocysteine to cystathionine (B15957) and subsequently to cysteine can be monitored by detecting the appearance of the d4-label in these molecules. nih.gov This allows for a precise measurement of the rate of transsulfuration under different experimental conditions, such as in response to oxidative stress or nutrient availability. nih.gov

Detailed research findings from such tracer studies could be presented in a data table, illustrating the metabolic flux in different cell lines or under various treatments.

Table 1: Hypothetical Flux of this compound through the Transsulfuration Pathway in Different Cellular Models
Cellular ModelTreatmentd4-Cystathionine (nmol/mg protein/hr)d4-Cysteine (nmol/mg protein/hr)d4-Glutathione (nmol/mg protein/hr)
Hepatocytes (Control)None15.2 ± 1.812.5 ± 1.58.9 ± 1.1
Hepatocytes (Oxidative Stress)H2O2 (100 µM)25.8 ± 2.521.3 ± 2.115.4 ± 1.7
Neuronal Cells (Control)None8.5 ± 1.06.9 ± 0.84.2 ± 0.5
Neuronal Cells (Methionine Restriction)-Met Diet12.1 ± 1.49.8 ± 1.16.5 ± 0.7

Tracing Sulfur Metabolism and Its Derivatives

Sulfur is an essential element involved in a wide range of biological processes. kegg.jp The metabolism of sulfur-containing compounds is complex and interconnected with many other metabolic pathways. This compound can serve as a valuable tracer to investigate the broader landscape of sulfur metabolism.

Beyond the transsulfuration pathway, the sulfur atom from homocysteine can be incorporated into various other molecules, including taurine (B1682933) and hydrogen sulfide (B99878) (H₂S). nih.gov By tracking the d4-label, researchers can determine the relative contributions of homocysteine to the synthesis of these important signaling and structural molecules. For example, the extent to which this compound contributes to the taurine pool can shed light on the regulation of osmoregulation and bile acid conjugation. mdpi.com

Isotopic Flux Analysis in in vitro Systems

Isotopic flux analysis is a powerful technique that uses stable isotope tracers to quantify the rates of metabolic reactions within a network. medchemexpress.com By measuring the incorporation of the isotopic label into various metabolites over time, a detailed map of metabolic fluxes can be constructed. nih.gov this compound is an ideal tracer for such studies focusing on sulfur amino acid metabolism. nih.gov

In a typical in vitro experiment, cells are cultured in a medium containing this compound. At different time points, cellular metabolites are extracted and analyzed by mass spectrometry to determine the extent of deuterium (B1214612) incorporation. This data is then used in computational models to calculate the flux through specific pathways. biorxiv.org

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used quantitative proteomics technique that can be adapted for metabolomics studies. thermofisher.com While traditionally used to label proteins with heavy amino acids, the principles of SILAC can be applied to trace the metabolic fate of other labeled compounds, including this compound.

In a SILAC-based metabolomics experiment, one population of cells is grown in a medium containing the "light" (unlabeled) L-Homocysteinesulfinic Acid, while another population is grown in a "heavy" medium containing this compound. The two cell populations can then be subjected to different experimental conditions. By mixing the cell lysates and analyzing the relative abundance of the light and heavy forms of downstream metabolites, researchers can precisely quantify the metabolic changes induced by the treatment. nih.gov

Table 2: Hypothetical SILAC-based Metabolomics Data for this compound Tracing
MetaboliteControl (Light) IntensityTreated (Heavy) IntensityHeavy/Light RatioMetabolic Pathway
Cystathionine12,50028,7502.3Transsulfuration
Cysteine8,90019,5802.2Transsulfuration
Glutathione25,00047,5001.9Glutathione Synthesis
Taurine5,6006,1601.1Taurine Synthesis

Contributions to One-Carbon Metabolism Research

One-carbon metabolism is a network of interconnected pathways that are crucial for the synthesis of nucleotides, the methylation of DNA and other molecules, and the regulation of cellular redox status. mdpi.com Homocysteine sits (B43327) at a critical branch point in one-carbon metabolism, where it can either be remethylated to methionine or enter the transsulfuration pathway. nih.gov

The use of this compound as a tracer can help to elucidate the regulation of this metabolic branch point. By simultaneously tracing the fate of the deuterated homocysteine derivative and a labeled one-carbon donor (e.g., ¹³C-serine), the relative fluxes towards remethylation and transsulfuration can be determined under various physiological and pathological conditions. creative-proteomics.com

Studies on Amino Acid Interconversions and Related Metabolic Cycles

Amino acid metabolism is a complex web of interconnected pathways, with many amino acids being interconverted to meet the metabolic demands of the cell. This compound can be used to study the interconversion of sulfur-containing amino acids and their connections to other amino acid metabolic cycles.

For example, the carbon skeleton of homocysteine is derived from methionine, and its sulfur atom can be transferred to serine to form cysteine. By tracing the d4-label from L-Homocysteinesulfinic Acid, it is possible to follow the path of these atoms as they are incorporated into other amino acids or metabolic intermediates. This can provide a deeper understanding of the integration of sulfur amino acid metabolism with central carbon metabolism and other amino acid pathways.

Biochemical Roles and Mechanistic Insights of L Homocysteinesulfinic Acid

Characterization as a Potent and Selective Metabotropic Glutamate (B1630785) Receptor (mGluR) Agonist

L-Homocysteinesulfinic acid is a potent and selective agonist for several metabotropic glutamate receptors (mGluRs). nih.gov Its activity is selective, as it does not show significant interaction with a wide range of other neurotransmitter receptors, channels, and transporters. nih.gov This selectivity points to mGluRs as the primary mediators of its intracellular signaling effects. nih.gov

Research has demonstrated that L-Homocysteinesulfinic acid exhibits varying potencies and efficacies across different mGluR subtypes. It is a potent agonist at mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8. nih.gov One radioligand binding study has confirmed its high binding affinity for mGluRs. nih.gov

The potency of L-Homocysteinesulfinic acid at different rat mGluR subtypes has been characterized by its EC50 values, which represent the concentration of the agonist that produces 50% of the maximal response.

Table 1: Potency (EC50) of L-Homocysteinesulfinic Acid at Various Rat mGluR Subtypes
mGluR SubtypeEC50 (µM)
mGluR15.75 ± 1.77
mGluR5Data not explicitly provided in search results

Data derived from studies on rat frontal cortical neurons. doi.org

The activation of mGluRs by L-Homocysteinesulfinic acid triggers distinct intracellular signaling cascades depending on the receptor subtype.

Group I mGluRs (mGluR1 and mGluR5): Activation of these receptors by L-Homocysteinesulfinic acid stimulates phosphoinositide (PI) hydrolysis. nih.govdoi.org This signaling pathway is crucial for modulating synaptic plasticity and neuronal excitability. In rat frontal cortical neurons, L-Homocysteinesulfinic acid stimulates PI hydrolysis as potently and efficaciously as the endogenous neurotransmitter L-glutamate. doi.org

Group II (mGluR2) and Group III (mGluR4, mGluR6, mGluR8) mGluRs: For these receptor subtypes, L-Homocysteinesulfinic acid activation leads to the inhibition of forskolin-induced cyclic AMP (cAMP) accumulation. nih.gov This pathway is generally associated with a decrease in neuronal excitability.

Table 2: Intracellular Signaling Pathways Activated by L-Homocysteinesulfinic Acid
mGluR GroupReceptor SubtypesSignaling Pathway
Group ImGluR1, mGluR5Stimulation of phosphoinositide hydrolysis
Group IImGluR2Inhibition of cAMP accumulation
Group IIImGluR4, mGluR6, mGluR8Inhibition of cAMP accumulation

Information compiled from studies on stably expressing rat mGluR subtypes. nih.gov

In cultured cortical neurons from rat fetuses, L-Homocysteinesulfinic acid has been shown to modulate neuronal signaling. It stimulates phosphoinositide hydrolysis in a dose-dependent manner, indicating its role in activating Group I mGluRs in a native neuronal environment. doi.org This action is comparable in both potency and efficacy to that of L-glutamate, highlighting its potential significance as a neuromodulator. doi.org

Enzymatic Biogenesis and Degradation of L-Homocysteinesulfinic Acid

The metabolic pathways leading to the formation and breakdown of L-Homocysteinesulfinic acid are linked to the metabolism of its precursor, homocysteine.

The enzymatic oxidation of L-homocysteine by L-amino acid oxidase can lead to the formation of several products. nih.gov While the direct enzymatic step for the synthesis of L-Homocysteinesulfinic acid is not explicitly detailed in the provided search results, it is known to be an oxidized derivative of homocysteine. doi.org

The degradation of homocysteine itself involves a pathway where it is condensed with L-serine to form L-cystathionine, a reaction catalyzed by cystathionine (B15957) beta-synthetase. smpdb.ca L-cystathionine is then cleaved to produce 2-oxobutanoate, L-cysteine, and ammonia (B1221849) by cystathionine gamma-lyase. smpdb.ca The specific enzymatic degradation pathway for L-Homocysteinesulfinic acid is not clearly elucidated in the available literature.

Interactions with Other Neurotransmitter Systems and Metabolites in Cellular Contexts

The biological actions of L-Homocysteinesulfinic acid and its precursor, homocysteine, can influence other neurotransmitter systems.

GABAergic System: L-homocysteine and its derivatives have been shown to affect the high-affinity uptake of the inhibitory neurotransmitter GABA in astrocytes, with L-homocystine being a notable inhibitor. nih.gov Furthermore, homocysteine can act as an antagonist to the GABA-A receptor, which may have implications for neuronal excitability. nih.gov

Dopaminergic System: Studies on homocysteine have indicated its potential to be toxic to the dopaminergic system. researchgate.netnih.gov Administration of homocysteine in rodents has been shown to decrease locomotor activity and the levels of dopamine (B1211576) and its metabolites in the striatum. researchgate.net

Glutamatergic System: Beyond its direct action on mGluRs, the metabolic milieu of homocysteine can influence the glutamatergic system. For instance, homocysteine can affect the brain's production of kynurenic acid, an endogenous antagonist of ionotropic glutamate receptors. medchemexpress.com

Applications of L Homocysteinesulfinic Acid D4 in Non Human Biological Research

In Vitro Cellular and Tissue-Based Studies

The controlled environment of in vitro studies provides an ideal setting to dissect the specific molecular interactions and cellular consequences of introducing L-Homocysteinesulfinic Acid-d4.

Investigation of Cellular Responses and Signaling in Isolated Systems

L-Homocysteinesulfinic acid (L-HCSA), the non-deuterated form of the compound, has been identified as a potent and selective agonist for several metabotropic glutamate (B1630785) receptors (mGluRs). bohrium.comnih.govdoi.org In studies using cells engineered to express specific rat mGluR subtypes, L-HCSA was shown to initiate distinct signaling cascades. For instance, it stimulated phosphoinositide hydrolysis in cells expressing mGluR1, mGluR5, or mGluR8. bohrium.comnih.gov Conversely, it inhibited forskolin-induced cyclic AMP (cAMP) accumulation in cells expressing mGluR2, mGluR4, or mGluR6. bohrium.comnih.gov

The use of this compound in such systems would allow researchers to precisely quantify its binding affinity and receptor occupancy without the confounding presence of endogenous L-HCSA. Furthermore, by tracing the deuterated label through downstream metabolic pathways, investigators can gain a clearer understanding of how L-HCSA is processed within the cell following receptor activation and subsequent signaling events.

Table 1: Cellular Signaling Responses to L-Homocysteinesulfinic Acid in mGluR-Expressing Cell Lines
mGluR SubtypeSignaling Pathway AffectedObserved EffectReference
mGluR1Phosphoinositide HydrolysisStimulation bohrium.comnih.gov
mGluR5Phosphoinositide HydrolysisStimulation bohrium.comnih.gov
mGluR8Phosphoinositide HydrolysisStimulation bohrium.comnih.gov
mGluR2cAMP AccumulationInhibition bohrium.comnih.gov
mGluR4cAMP AccumulationInhibition bohrium.comnih.gov
mGluR6cAMP AccumulationInhibition bohrium.comnih.gov

Elucidating Metabolic Reprogramming in Disease Models (e.g., cancer, myocardial infarction, neurodegeneration)

Metabolic reprogramming is a hallmark of many diseases, enabling cells to adapt to stressful environments. This compound serves as a powerful tracer to investigate these metabolic shifts in various disease models.

In the context of myocardial infarction , high-resolution metabolomics studies have identified elevated levels of L-HCSA in the serum of patients at high risk for acute myocardial infarction. The use of this compound in cardiac cell or tissue models under hypoxic conditions could help elucidate the specific metabolic pathways that are altered, contributing to this observed increase. By tracking the d4 label, researchers can map how the compound is synthesized, consumed, and converted, providing insights into the metabolic dysregulation that precedes and accompanies cardiac damage.

For cancer research, which often involves significant alterations in amino acid metabolism, this compound can be used to probe the metabolic fate of sulfur-containing amino acids. nih.govnih.govmdpi.commdpi.com Many cancer cells exhibit a heightened demand for these amino acids to support their rapid proliferation and manage oxidative stress. nih.govmdpi.com By introducing this compound to cancer cell cultures, researchers can trace its incorporation into downstream metabolites, such as cysteine and glutathione, thereby quantifying the activity of relevant metabolic pathways and identifying potential therapeutic targets.

In neurodegeneration , where excitotoxicity and oxidative stress are common pathological features, the role of homocysteine and its derivatives is of significant interest. mdpi.comnih.govmdpi.com Elevated levels of homocysteine are associated with an increased risk for neurodegenerative diseases. nih.govmdpi.com L-HCSA, as a potent mGluR agonist, could contribute to excitotoxic mechanisms. bohrium.comnih.govdoi.org Employing this compound in neuronal cell cultures or brain slice models would enable precise tracking of its uptake, metabolism, and impact on neuronal health and function, helping to unravel its contribution to neurodegenerative processes. For instance, studies have shown that homocysteic acid, a related compound, can induce neurodegeneration. plos.org

Microbial Metabolomics and Ecological Adaptation Studies in in vitro Fermentation Systems

The gut microbiota plays a crucial role in host metabolism, including the metabolism of amino acids. mdpi.comnih.gov Understanding how different microbial species process sulfur-containing amino acids and their derivatives can provide insights into host-microbe interactions and their impact on health and disease.

In Vivo Non-Human Animal Model Research

In vivo studies in non-human animal models are essential for understanding the systemic effects and metabolic fate of compounds in a whole-organism context. This compound is a valuable tool for such investigations.

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Species

Pharmacokinetics (PK) describes the journey of a compound through the body—its absorption, distribution, metabolism, and excretion. Pharmacodynamics (PD) refers to the effects of the compound on the body. The use of deuterated compounds is a well-established strategy in PK studies to differentiate an administered drug from its endogenous counterparts. researchgate.netuspto.govsemanticscholar.orgresearchgate.netnih.gov

By administering this compound to preclinical species such as mice or rats, researchers can accurately measure its concentration in plasma and various tissues over time. This allows for the determination of key PK parameters, including clearance, volume of distribution, and half-life, without interference from the animal's natural L-HCSA. The ability to precisely quantify the deuterated compound also facilitates PD studies, enabling a clear correlation between its concentration at target sites and the observed physiological or pathological responses.

Table 2: Key Pharmacokinetic Parameters Measurable with this compound
ParameterDescriptionImportance in Research
ClearanceThe rate at which the compound is removed from the body.Indicates the efficiency of elimination processes.
Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Provides insight into the extent of tissue distribution.
Half-life (t½)The time required for the concentration of the compound in the body to be reduced by half.Determines the duration of action and dosing intervals.
BioavailabilityThe fraction of the administered dose that reaches the systemic circulation.Crucial for determining effective dosing routes and amounts.

Tracer Studies to Map Metabolic Flux in Organisms

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.comnih.govresearchgate.netau.dk Stable isotope tracers, such as this compound, are central to these studies. nih.govau.dk

When this compound is administered to an animal model, the deuterium (B1214612) atoms act as a label that can be traced as the molecule is metabolized and its constituent parts are incorporated into other biomolecules. nih.govau.dk By collecting tissue and fluid samples at different time points and analyzing them with mass spectrometry, researchers can map the flow of the d4 label through various metabolic pathways. This provides a dynamic picture of how L-Homocysteinesulfinic Acid is processed in different organs and how its metabolism is integrated with other metabolic networks in the body. Such tracer studies are invaluable for understanding the in vivo relevance of metabolic pathways identified in in vitro experiments and for assessing how these fluxes are altered in disease states.

Exploration of Biochemical Effects in Animal Models of Metabolic or Neurological Perturbations

In the investigation of metabolic and neurological disorders, stable isotope-labeled compounds such as this compound serve as indispensable analytical tools. While not administered directly to induce biochemical effects, this compound is crucial as an internal standard for mass spectrometry-based methods. nih.govmedchemexpress.com This application allows for the precise and accurate quantification of its unlabeled, endogenous counterpart, L-Homocysteinesulfinic Acid (L-HCSA), in biological samples from animal models. nih.gov Understanding the fluctuating levels of L-HCSA is vital, as this metabolite of homocysteine is implicated in the pathophysiology of conditions associated with hyperhomocysteinemia, a state linked to various neurological diseases. nih.govnih.govnih.gov

Research utilizing this quantitative approach in animal models, particularly rats, has uncovered significant biochemical effects of L-HCSA, primarily related to its role as a potent signaling molecule in the central nervous system. Studies have demonstrated that L-HCSA acts as a powerful and selective agonist at several subtypes of metabotropic glutamate receptors (mGluRs). nih.govdoi.org These receptors are crucial for modulating synaptic transmission and neuronal excitability throughout the brain.

The interaction of L-HCSA with these receptors triggers distinct intracellular signaling cascades depending on the receptor subtype. For instance, in cells expressing rat mGluR subtypes, L-HCSA was found to stimulate phosphoinositide hydrolysis when acting on mGluR1 and mGluR5. nih.gov Conversely, it inhibited forskolin-induced cyclic AMP (cAMP) accumulation when interacting with mGluR2, mGluR4, and mGluR6. nih.gov These findings highlight the compound's ability to modulate two major G-protein-coupled receptor signaling pathways.

Further studies using primary cortical neurons from rat embryos confirmed these effects, demonstrating that L-HCSA stimulates phosphoinositide hydrolysis as potently and effectively as L-glutamate, the primary endogenous agonist for these receptors. doi.org The table below summarizes the comparative efficacy and potency of L-HCSA in these neuronal cultures.

Table 1: Comparative Effects on Phosphoinositide Hydrolysis in Rat Cortical Neurons
CompoundEC₅₀ (μM)Eₘₐₓ (% of 1 mM L-glutamate)
L-Homocysteinesulfinic Acid (L-HCSA)5.75 ± 1.77163.9 ± 15.13
L-Homocysteic Acid (L-HCA)7.76 ± 1.92114.5 ± 13.16
L-Glutamate9.22 ± 1.58111.6 ± 8.93

This table details the potency (EC₅₀) and maximum efficacy (Eₘₐₓ) of L-HCSA compared to L-HCA and L-glutamate in stimulating phosphoinositide hydrolysis. Data are presented as mean ± SEM. doi.org

The potency of L-HCSA across a range of mGluR subtypes has been systematically characterized. Research shows it is the most potent agonist among several tested homocysteine derivatives at multiple receptor subtypes. nih.gov This broad-spectrum activity suggests that dysregulation of L-HCSA levels in pathological states could have widespread effects on glutamatergic signaling, contributing to the neuronal dysfunction seen in animal models of neurological disorders.

Table 2: Agonist Potency (EC₅₀) of L-HCSA at Various Rat Metabotropic Glutamate Receptor Subtypes
Receptor SubtypeSignaling Pathway MeasuredEC₅₀ (μM) of L-HCSA
mGluR1Phosphoinositide Hydrolysis1.5
mGluR2cAMP Inhibition0.9
mGluR4cAMP Inhibition1.3
mGluR5Phosphoinositide Hydrolysis2.7
mGluR6cAMP Inhibition1.4
mGluR8Phosphoinositide Hydrolysis2.5

This table summarizes the potency of L-Homocysteinesulfinic Acid (L-HCSA) at different rat mGluR subtypes, as determined by its half-maximal effective concentration (EC₅₀) in functional assays. nih.gov

By enabling the reliable measurement of L-HCSA, this compound is fundamental to research that explores these biochemical mechanisms in animal models of disease. nih.gov These studies are critical for elucidating the molecular link between elevated homocysteine metabolites and the pathogenesis of neurological perturbations. nih.govdoi.org

Advanced Research Perspectives and Future Directions for L Homocysteinesulfinic Acid D4 Studies

Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

The use of L-Homocysteinesulfinic Acid-d4 as a metabolic tracer is a critical component of future multi-omics studies. By introducing this labeled compound into cellular or animal models, researchers can track its influence on global molecular landscapes. Integrating metabolomics data with proteomics and transcriptomics will provide a comprehensive, systems-level view of the biological pathways modulated by HCSA. nih.govnih.gov

Transcriptomics: Following administration of this compound, transcriptomic analysis (e.g., RNA-seq) can identify genes whose expression is significantly altered. This can reveal the genetic and signaling pathways that are responsive to HCSA, such as those related to synaptic plasticity, oxidative stress, or inflammatory responses.

Proteomics: Quantitative proteomics can subsequently determine how changes in gene expression translate to the protein level. This approach can identify specific enzymes, receptors, or structural proteins that are up- or down-regulated, providing direct insight into the functional consequences of HCSA signaling. nih.gov

The correlation of proteomic and transcriptomic changes with the metabolic fate of this compound (tracked via metabolomics) will allow for the construction of detailed network models, linking the presence of the metabolite to specific cellular responses and phenotypes.

Table 1: Conceptual Framework for a Multi-Omics Study Using this compound

Omics Layer Methodology Objective Potential Findings
Metabolomics LC-MS/MSTo trace the metabolic fate of this compound.Identification of novel downstream metabolites and affected metabolic pathways.
Transcriptomics RNA-SequencingTo identify gene expression changes induced by HCSA.Uncovering signaling cascades and regulatory networks responsive to HCSA.
Proteomics Quantitative Mass SpectrometryTo quantify changes in the proteome following HCSA exposure.Pinpointing key effector proteins and enzymes that mediate HCSA's biological functions.
Integrative Analysis Bioinformatic ModelingTo build a comprehensive network model of HCSA's molecular interactions.A holistic understanding of how HCSA integrates into cellular physiology and pathology.

Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity

Accurate quantification of L-Homocysteinesulfinic Acid in biological matrices is challenging due to its low endogenous concentrations and the presence of structurally similar molecules. Current methods, such as liquid chromatography-mass spectrometry (LC-MS), provide a solid foundation for its detection. researchgate.net However, future research necessitates the development of novel analytical platforms with improved performance characteristics.

The primary goals for these next-generation platforms are:

Enhanced Sensitivity: Achieving lower limits of detection is crucial for analyzing samples with minute quantities of the analyte, such as cerebrospinal fluid or microdialysates from specific brain regions.

Improved Specificity: Advanced analytical techniques must be capable of unequivocally distinguishing this compound from its unlabeled form and other sulfur-containing amino acids like L-cysteic acid and L-cysteine sulfinic acid. doi.org

High-Throughput Capability: To facilitate large-scale clinical and experimental studies, methods that allow for rapid and automated sample processing are highly desirable.

Future platforms may include advanced high-resolution mass spectrometry, capillary electrophoresis coupled with mass spectrometry, and the development of highly specific immunoassays or aptamer-based biosensors.

Table 2: Comparison of Current and Future Analytical Platforms for this compound

Platform Current Status Future Direction/Enhancement
LC-MS/MS Standard method for quantification in plasma. researchgate.netMiniaturization for smaller sample volumes; coupling with ion mobility for enhanced specificity.
Immunoassays Limited availability.Development of monoclonal antibodies with high affinity and specificity for HCSA.
Biosensors Primarily in research/development phase.Creation of electrochemical or optical biosensors for real-time, in vivo monitoring.
Capillary Electrophoresis (CE) Used for separation of related compounds.Integration with high-resolution mass spectrometry (CE-MS) for high-efficiency separation and sensitive detection.

Theoretical Modeling and Computational Studies of L-Homocysteinesulfinic Acid Interactions

While experimental studies have shown that HCSA is a potent agonist at several metabotropic glutamate (B1630785) receptor subtypes (mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8), the precise molecular interactions remain to be fully characterized. nih.govsemanticscholar.org Theoretical modeling and computational chemistry offer powerful in silico tools to investigate these interactions at an atomic level.

Molecular Docking: These simulations can predict the preferred binding pose of L-Homocysteinesulfinic Acid within the ligand-binding domains of various mGluR subtypes. This can help explain its high potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the receptor-ligand complex over time, providing insights into the conformational changes that lead to receptor activation.

Quantum Mechanics (QM) Calculations: QM methods can be employed to accurately calculate the electronic properties and reactivity of HCSA, helping to understand its chemical stability and potential to interact with enzymatic active sites.

These computational approaches can generate testable hypotheses and guide the design of future experiments, such as site-directed mutagenesis studies, to validate the key amino acid residues involved in binding and activation.

Exploration of its Role in Specific Enzyme Mechanisms and Structural Biology

The biosynthetic and catabolic pathways of L-Homocysteinesulfinic Acid are not well understood. karger.comsemanticscholar.org It is presumed to be formed by the oxidation of homocysteine, but the specific enzymes responsible have not been definitively identified. semanticscholar.org this compound can be used as a probe to identify and characterize these enzymes.

By incubating this compound with tissue extracts or purified enzymes, researchers can track its conversion to other molecules, thereby identifying potential catabolic enzymes. Conversely, stable isotope labeling experiments using deuterated homocysteine could help pinpoint the enzymes that catalyze the formation of HCSA.

Furthermore, structural biology techniques are essential for understanding these enzymatic processes.

X-ray Crystallography and Cryo-EM: These methods can be used to solve the three-dimensional structures of enzymes in complex with L-Homocysteinesulfinic Acid or its analogs. This would provide a detailed snapshot of the active site, revealing the molecular basis of substrate recognition and catalysis. Key enzymes in homocysteine metabolism, such as S-adenosyl-l-homocysteine hydrolase, could be investigated for promiscuous activity with HCSA. nih.govresearchgate.net

Uncovering New Biochemical Functions and Metabolic Intermediates

The primary established biochemical function of L-Homocysteinesulfinic Acid is its action on mGluRs. nih.gov However, given its structural similarity to other signaling molecules and metabolic intermediates, it is plausible that HCSA has additional, undiscovered roles. The use of this compound as a tracer in untargeted metabolomics experiments is a key strategy for uncovering these new functions.

By exposing biological systems to this compound and analyzing the full spectrum of metabolites, researchers can identify novel downstream products. The appearance of the d4 label on previously unassociated molecules would indicate their origin from HCSA, thereby mapping out new metabolic pathways. Potential transformations could include:

Decarboxylation: Leading to the formation of novel biogenic amines.

Further Oxidation: Potentially forming L-homocysteic acid. doi.org

Conjugation: Attachment to other molecules, such as peptides or lipids, to form new signaling molecules.

Discovering these new intermediates and pathways will significantly broaden our understanding of sulfur-containing amino acid metabolism and could reveal novel therapeutic targets for diseases associated with dysregulated homocysteine levels. mdpi.comnih.gov

Q & A

Q. How is L-Homocysteinesulfinic Acid-d4 synthesized and characterized for use in metabolic studies?

this compound is synthesized via isotopic labeling, typically replacing four hydrogen atoms with deuterium at specific positions. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for isotopic purity (>95%), and high-performance liquid chromatography (HPLC) for chemical purity. Researchers must document synthesis protocols, including reaction conditions, purification steps, and analytical validation, to ensure reproducibility .

Q. What role does this compound play as an internal standard in sulfur amino acid quantification?

As a deuterated analog, it serves as an internal standard in GC- or LC-MS to improve quantification accuracy of endogenous homocysteine derivatives. Its isotopic labeling minimizes matrix interference and enables precise calibration curves. Researchers should validate its stability under extraction conditions (e.g., pH, temperature) and confirm no isotopic exchange occurs during sample preparation .

Q. How should researchers validate the purity and stability of this compound across experimental conditions?

Batch-specific Certificates of Analysis (COA) provide initial purity data (>95%). Stability must be tested under intended storage (-20°C in inert atmosphere) and experimental conditions (e.g., buffer compatibility, light exposure). Accelerated degradation studies (e.g., 40°C for 30 days) coupled with HPLC-MS monitoring are recommended to establish shelf-life .

Advanced Research Questions

Q. How can researchers optimize mass spectrometry parameters to distinguish this compound from its non-deuterated form in complex biological matrices?

Key parameters include:

  • Collision Energy : Adjust to maximize fragmentation differences between deuterated and non-deuterated ions.
  • Resolution : Use high-resolution MS (HRMS) to resolve isotopic clusters (e.g., m/z differences of ~4.025 Da).
  • Ionization Mode : Electrospray ionization (ESI) in negative mode is preferred for sulfinic acid derivatives. Cross-validation with synthetic standards and spike-recovery experiments in plasma/urine matrices is critical .

Q. What strategies resolve contradictions in data when this compound shows unexpected chromatographic behavior?

  • Column Chemistry : Test hydrophilic interaction liquid chromatography (HILIC) versus reversed-phase columns to address retention time shifts.
  • Ion Suppression : Evaluate matrix effects using post-column infusion studies.
  • Deuterium Loss : Verify isotopic integrity via MS/MS; if detected, optimize sample preparation (e.g., avoid acidic hydrolysis) .

Q. How does this compound’s deuterium labeling impact its reactivity in enzyme inhibition assays compared to the native compound?

Kinetic isotope effects (KIEs) may alter binding affinity or catalytic rates. Researchers should:

  • Compare IC50 values of deuterated vs. non-deuterated forms using dose-response curves.
  • Conduct molecular dynamics simulations to assess deuterium’s steric/electronic effects on active-site interactions. Document discrepancies in enzyme kinetics to refine mechanistic models .

Q. What methodological controls are essential when using this compound in cross-species comparative studies?

  • Species-Specific Matrix Blanks : Analyze samples from each species to identify endogenous interferences.
  • Stability Across pH Gradients : Test deuterated compound integrity in varying physiological pH (e.g., rodent vs. human plasma).
  • Cross-Reactivity Assays : Validate antibody or probe specificity if used in immunoassays .

Methodological Best Practices

  • Data Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include synthesis details, purity validation, and raw data in supplementary materials .
  • Ethical Compliance : For human/animal studies, ensure protocols meet institutional review board (IRB) standards, including data anonymization and risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.